molecular formula C22H21N7 B2660294 2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2380185-20-4

2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B2660294
CAS No.: 2380185-20-4
M. Wt: 383.459
InChI Key: NPQVPMQYZFRFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core substituted with a piperazine ring, which is further substituted with a pyridazinyl group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.

    Quinoxaline: A bicyclic compound with a benzene ring fused to a pyrazine ring.

Uniqueness

2-Methyl-3-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific substitution pattern and the combination of different heterocyclic rings.

Properties

IUPAC Name

2-methyl-3-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-16-22(25-20-7-3-2-6-19(20)24-16)29-13-11-28(12-14-29)21-9-8-18(26-27-21)17-5-4-10-23-15-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVPMQYZFRFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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